7-Bromo-2-methoxypyrazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
7-bromo-2-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-6-3-2-4-7(9)11(6)10-8/h2-5H,1H3 |
InChI Key |
ULKMOUFBYBCOMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=C1)C=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
a. 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS 1363383-09-8)
- Structure : Carboxylic acid at position 2 vs. methoxy group in the target compound.
- Properties : The carboxylic acid increases polarity, hydrogen-bonding capacity, and acidity (pKa ~4-5), enhancing solubility in aqueous media but reducing membrane permeability. In contrast, the methoxy group in 7-Bromo-2-methoxypyrazolo[1,5-a]pyridine offers moderate lipophilicity (predicted logP ~2.5) and metabolic stability .
- Applications : Carboxylic acid derivatives are often used as intermediates for amide coupling in drug design, whereas methoxy-substituted compounds are favored for CNS-targeting drugs due to improved blood-brain barrier penetration .
b. 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS 1352625-30-9)
- Structure : Bromine at position 3 and fluorine at position 6 vs. bromine at 7 and methoxy at 2.
- Properties : Fluorine’s electronegativity increases metabolic stability and binding affinity to hydrophobic enzyme pockets. The bromine at position 3 may sterically hinder interactions compared to position 7, altering target selectivity .
- Molecular Weight : 215.02 g/mol (lower than the target compound’s estimated 242.06 g/mol due to fewer substituents) .
Core Heterocycle Modifications
a. Pyrazolo[1,5-a]pyrimidines
- Structure : Pyrimidine ring replaces pyridine, introducing an additional nitrogen.
- Pyrazolo[1,5-a]pyridines, however, exhibit higher metabolic stability due to reduced susceptibility to oxidation .
b. Imidazo[1,5-a]pyridines
- Structure : An imidazole ring fused to pyridine, creating a planar, electron-rich system.
- Applications : Used in fluorescent probes (e.g., solvatochromic membrane sensors) and kinase inhibitors (e.g., EGFR inhibitors with IC50 values <1 μM). The imidazole nitrogen allows for coordination chemistry, unlike the pyrazolo[1,5-a]pyridine core .
Enzyme Inhibition Potency
*Inferred based on structural similarity to PDE4 inhibitors.
†Hypothetical range due to lack of direct data.
Antibacterial and Anticancer Activity
- Pyrazolo[1,5-a]pyridine derivatives with hydroxyphenyl substituents (e.g., compound 3a) show MIC50 values of 0.6–1.4 mg/mL against Gram-positive bacteria, attributed to hydrophobic interactions with bacterial membranes .
- The bromine atom in this compound may enhance DNA intercalation or alkylation in anticancer applications, though specific data are pending .
Key Properties
| Property | This compound | 7-Bromo[1,2,4]triazolo[1,5-a]pyridine |
|---|---|---|
| Molecular Formula | C8H7BrN2O | C6H4BrN3 |
| Molecular Weight (g/mol) | 242.06 | 198.02 |
| Predicted logP | ~2.5 | ~1.8 |
| Topological Polar Surface Area (Ų) | 45.1 | 43.1 |
Preparation Methods
Reaction Mechanism
The CDC pathway proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to N-amino-2-iminopyridine, forming an intermediate adduct. Subsequent oxidative dehydrogenation under oxygen atmosphere generates the pyrazolo[1,5-a]pyridine core. For 7-Bromo-2-methoxypyrazolo[1,5-a]pyridine , strategic substitution of the β-dicarbonyl precursor with a methoxy group and bromination of the N-amino-2-iminopyridine are critical.
Optimization of Conditions
Key parameters influencing yield include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Oxidant | O₂ (1 atm) | 94% |
| Acetic Acid Loading | 6 equivalents | 74–94% |
| Temperature | 130°C | Max efficiency |
Substituting acetic acid with stronger acids (e.g., p-TSA or TFA) reduces yields due to side reactions. Notably, reactions under argon atmosphere yield only 6%, underscoring oxygen’s role in the oxidative step.
Substrate Scope
To synthesize This compound , the following substrates are employed:
-
N-Amino-2-iminopyridine with a bromine substituent at position 7
-
β-Ketoester with a methoxy group at position 2
For example, ethyl 2-methoxyacetoacetate reacts with 7-bromo-N-amino-2-iminopyridine under optimized conditions to yield the target compound. X-ray crystallography of analogous structures confirms regioselectivity.
Post-Synthetic Functionalization of Pyrazolo[1,5-a]pyridine Core
An alternative route involves bromination and methoxylation of a preformed pyrazolo[1,5-a]pyridine scaffold. This method is advantageous when specific β-dicarbonyl precursors are unavailable.
Bromination Strategies
Direct bromination of 2-methoxypyrazolo[1,5-a]pyridine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C introduces bromine at position 7 with 85% efficiency. Radical initiators like azobisisobutyronitrile (AIBN) are avoided to prevent over-bromination.
Methoxylation Techniques
Methoxy groups are introduced via:
-
Nucleophilic aromatic substitution : Reaction of 2-chloropyrazolo[1,5-a]pyridine with sodium methoxide in methanol under reflux.
-
Copper-mediated coupling : As demonstrated in patent WO2015100117A1, copper catalysts enable coupling of brominated intermediates with methoxy sources (e.g., methanol or methoxyamine).
One-Pot Tandem Reactions
Recent patent literature describes a tandem approach combining CDC with in situ functionalization:
-
CDC Reaction : N-Amino-2-iminopyridine and ethyl acetoacetate form the pyrazolo[1,5-a]pyridine core.
-
Simultaneous Bromination/Methoxylation : Addition of NBS and trimethyloxonium tetrafluoroborate during the CDC step introduces bromine and methoxy groups in one pot.
This method reduces purification steps but requires precise stoichiometry:
| Reagent | Molar Ratio | Role |
|---|---|---|
| NBS | 1.1 equiv | Bromine source |
| Trimethyloxonium BF₄⁻ | 1.5 equiv | Methoxylation agent |
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability |
|---|---|---|---|
| CDC with β-Dicarbonyl | 74–94% | >98% | Industrial |
| Post-Synthetic Modification | 70–85% | 95–97% | Lab-scale |
| One-Pot Tandem | 65–78% | 90–92% | Pilot-scale |
The CDC method offers superior yields and scalability, making it preferred for large-scale synthesis. Post-synthetic routes provide flexibility for late-stage diversification but involve multi-step protocols.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-bromo-2-methoxypyrazolo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or cyclization reactions. For example, tandem Pd/Ag-mediated reactions (e.g., coupling N-iminopyridinium ylides with alkenyl halides or alkynes) can introduce substituents at position 2 and 7 . Key factors include:
- Catalyst system : Pd(OAc)₂ with ligands like XPhos enhances selectivity.
- Solvent : Polar aprotic solvents (DMF, pyridine) improve solubility of intermediates.
- Temperature : Reactions often proceed at 80–100°C for 6–12 hours.
- Workup : Acidic or basic quenching followed by recrystallization (e.g., ethanol/DMF mixtures) ensures purity .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Pd/Ag-mediated coupling | 75–85 | >95 | DMF, 90°C, 8h | |
| Cyclization of ylides | 60–70 | 90–95 | Pyridine, reflux, 12h |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR :
- The methoxy group (–OCH₃) appears as a singlet at δ ~3.8–4.0 ppm in ¹H NMR.
- The bromine at position 7 deshields adjacent protons, causing splitting patterns (e.g., doublets at δ ~7.2–7.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C–Br (~550 cm⁻¹) and C–O (methoxy, ~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 253 (calculated for C₈H₆BrN₂O) with isotopic patterns matching bromine .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., pyridine, DMF).
- Waste Disposal : Halogenated waste must be segregated and treated by licensed facilities due to bromine content .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed coupling reactions involving this compound to achieve selective functionalization at the bromine position?
- Methodological Answer :
- Ligand Screening : Bulky ligands (e.g., SPhos) reduce undesired homocoupling .
- Additives : Silver salts (Ag₂CO₃) enhance halogen abstraction, improving cross-coupling efficiency .
- Solvent Effects : Dioxane or toluene minimizes side reactions compared to DMF .
- Case Study : Substituting Br with aryl groups via Suzuki-Miyaura coupling achieved 85% yield using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .
Q. What strategies are effective in resolving contradictory crystallographic and NMR data for derivatives of this compound?
- Methodological Answer :
- Dynamic NMR : Detect rotational barriers in methoxy groups causing signal splitting .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. methoxy positioning) .
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts, aiding assignment of complex spectra .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity against specific enzyme targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like JAK2 (implicated in myeloproliferative disorders) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
- Case Study : Derivatives with electron-withdrawing groups at position 7 showed 10-fold higher JAK2 inhibition (IC₅₀ = 0.2 μM) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
